

Application Note: Synthesis of (R)-(+)-Lactamide from (R)-(+)-Ethyl Lactate

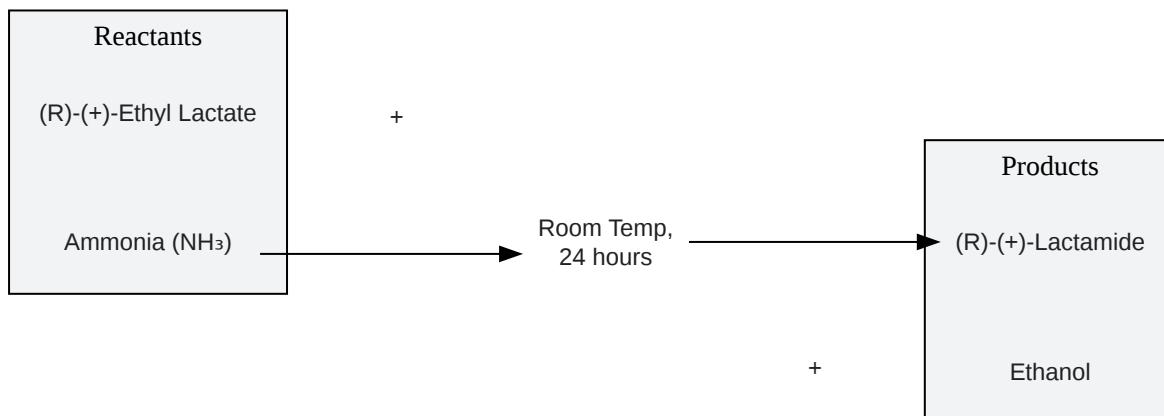
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-Lactamide

Cat. No.: B1348126

[Get Quote](#)


Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of enantiomerically pure **(R)-(+)-Lactamide** via the ammonolysis of (R)-(+)-ethyl lactate. **(R)-(+)-Lactamide** is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The procedure detailed below is adapted from established methods and is suitable for laboratory-scale preparation.^[1] This application note includes a detailed experimental protocol, purification methods, characterization data, and safety precautions.

Reaction Scheme

The synthesis involves the direct aminolysis of the ester (R)-(+)-ethyl lactate with an excess of liquid ammonia. The reaction is typically performed in a sealed pressure vessel at room temperature to contain the volatile ammonia and facilitate the reaction.

rank=same

[Click to download full resolution via product page](#)

Caption: Chemical equation for the synthesis of **(R)-(+)-Lactamide**.

Experimental Protocol

This protocol is based on the procedure published in *Organic Syntheses*.[\[1\]](#)

2.1 Materials and Equipment

Reagent/Material	Molar Mass (g/mol)	Quantity	Moles
(R)-(+)-Ethyl lactate	118.13	125 g	1.06
Liquid Ammonia (NH ₃)	17.03	125 mL	~7.3
Absolute Diethyl Ether (Et ₂ O)	74.12	200 mL	-

- Equipment:
 - Steel pressure vessel (bomb) capable of withstanding moderate pressure.[\[1\]](#)

- Pyrex beaker or container for the reaction mixture.
- Dry Ice-acetone bath.
- Stirring apparatus.
- Buchner funnel and vacuum filtration apparatus.
- Standard laboratory glassware.

2.2 Synthesis Procedure

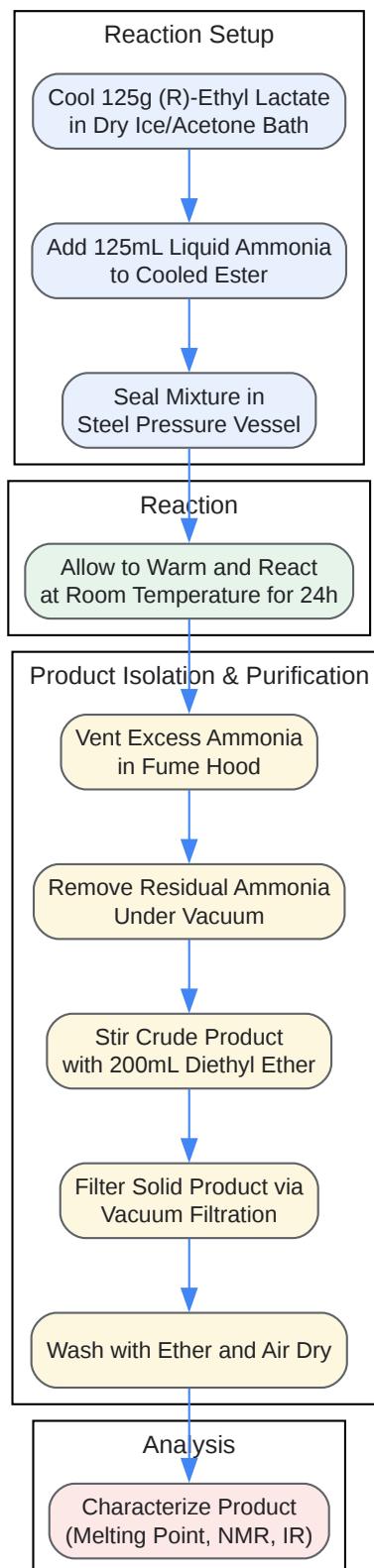
- Preparation: Place 125 g (1.06 moles) of (R)-(+)-ethyl lactate into a Pyrex container suitable for use within the pressure vessel.[1]
- Cooling: Cool the container with the ethyl lactate in a Dry Ice-acetone bath until the temperature of the ester is below the boiling point of ammonia (-33 °C). This is crucial to prevent the loss of reactants due to spattering upon the addition of liquid ammonia.[1]
- Addition of Ammonia: Carefully add 125 mL of liquid ammonia to the cooled ethyl lactate.[1]
- Reaction: Immediately place the container with the reaction mixture inside the steel pressure apparatus and seal it securely.[1] Allow the vessel to warm to room temperature. Let the reaction proceed for 24 hours.[1] An increase in reaction time does not significantly increase the yield.[1]
- Work-up: After 24 hours, slowly vent the excess ammonia from the pressure vessel in a well-ventilated fume hood.[1] Remove the last traces of ammonia by applying a vacuum.[1]
- Purification:
 - Transfer the solid reaction product to a beaker.
 - Add 200 mL of absolute diethyl ether and stir the mixture. The ether serves to dissolve and remove any unreacted ethyl lactate and the ethanol byproduct.[1]
 - Collect the solid lactamide by vacuum filtration using a Buchner funnel.[1]

- Wash the collected solid with a small amount of fresh diethyl ether.[1]
- Drying: Air-dry the purified product. The expected yield of **(R)-(+)-lactamide** is between 65-70 g (70-74%).[1]

Data and Characterization

3.1 Reaction Parameters and Results

Parameter	Value
Reactant	(R)-(+)-Ethyl Lactate (1.06 mol)
Reagent	Liquid Ammonia (excess)
Temperature	Room Temperature
Pressure	Autogenous (in a sealed vessel)
Reaction Time	24 hours[1]
Expected Yield	65-70 g (70-74%)[1]
Appearance	White crystalline solid
Melting Point	74-75 °C[1]


3.2 Spectroscopic Data

The identity and purity of the synthesized **(R)-(+)-lactamide** can be confirmed by standard spectroscopic methods.

Technique	Expected Data
¹ H NMR	(DMSO-d ₆ , 400 MHz): δ 6.95 (br s, 1H, -NH), 6.75 (br s, 1H, -NH), 4.85 (d, 1H, -OH), 3.80 (q, 1H, -CH), 1.15 (d, 3H, -CH ₃) ppm.
¹³ C NMR	(DMSO-d ₆ , 100 MHz): δ 177.5 (C=O), 66.5 (-CH), 22.0 (-CH ₃) ppm.
IR (KBr)	ν 3430-3380 (N-H stretch), 3200 (O-H stretch), 2980 (C-H stretch), 1650 (C=O stretch, Amide I), 1620 (N-H bend, Amide II) cm ⁻¹ .

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of **(R)-(+)-Lactamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for **(R)-(+)-Lactamide** synthesis and analysis.

Safety Precautions

- Liquid Ammonia: Liquid ammonia is a hazardous substance. It is corrosive and can cause severe burns to the skin and eyes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including cryogenic gloves, safety goggles, and a lab coat.
- Pressure Vessel: The reaction generates pressure as the liquid ammonia warms to room temperature. Use a properly rated and maintained steel pressure vessel. Do not exceed the pressure limits of the equipment.
- Dry Ice/Acetone Bath: This mixture is extremely cold. Handle with cryogenic gloves to prevent frostbite.
- Diethyl Ether: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during the work-up and purification steps. Perform all operations involving ether in a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Application Note: Synthesis of (R)-(+)-Lactamide from (R)-(+)-Ethyl Lactate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1348126#synthesis-of-r-lactamide-from-ethyl-lactate-and-ammonia>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com